N-Boc-Cyclopentylamine
CAS No.: 153789-22-1
Cat. No.: VC21134900
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153789-22-1 |
|---|---|
| Molecular Formula | C10H19NO2 |
| Molecular Weight | 185.26 g/mol |
| IUPAC Name | tert-butyl N-cyclopentylcarbamate |
| Standard InChI | InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8/h8H,4-7H2,1-3H3,(H,11,12) |
| Standard InChI Key | NMQHSIXSBOBXRL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCCC1 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCC1 |
Introduction
Synthesis of N-Boc-Cyclopentylamine
General Synthetic Route
The synthesis of N-Boc-Cyclopentylamine typically involves the reaction of cyclopentylamine with tert-butyl chloroformate in the presence of a base such as triethylamine or sodium bicarbonate. The reaction proceeds via nucleophilic attack by the amine on the carbonyl carbon of tert-butyl chloroformate, forming the carbamate bond.
The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, continuous flow reactors are employed to enhance reaction efficiency and scalability. These reactors provide precise control over reaction parameters such as temperature, pressure, and mixing rates, enabling reproducible production of N-Boc-Cyclopentylamine.
Automated systems further streamline the synthesis process by integrating real-time monitoring and adjustment of reaction conditions.
Purification Techniques
After synthesis, N-Boc-Cyclopentylamine is purified using techniques such as recrystallization or column chromatography. Recrystallization involves dissolving the crude product in an appropriate solvent at elevated temperatures followed by slow cooling to precipitate pure crystals.
Column chromatography utilizes silica gel or other stationary phases to separate impurities based on their differential interactions with the stationary phase.
Chemical Reactions Involving N-Boc-Cyclopentylamine
Reactivity Patterns
N-Boc-Cyclopentylamine undergoes various chemical transformations due to its carbamate functionality and protected amine group:
Oxidation
The compound can be oxidized under controlled conditions to form derivatives with modified functional groups.
Reduction
Reduction reactions target the carbamate group, converting it back into an amine or other reduced forms.
Substitution
The Boc group can be substituted with other functional groups using nucleophilic reagents.
Reaction Conditions
Common reagents used in these transformations include:
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Oxidizing Agents: Hydrogen peroxide, potassium permanganate
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Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
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Substituting Agents: Alcohols or amines under basic or acidic conditions
Reaction conditions are tailored to minimize side reactions and maximize yield.
Applications of Reaction Products
The products formed from these reactions serve as intermediates in complex syntheses or as final compounds with specific functionalities for biological or industrial applications.
Applications of N-Boc-Cyclopentylamine
Role in Organic Synthesis
N-Boc-Cyclopentylamine is extensively used as a protecting group for amines in organic synthesis. It facilitates selective reactions by masking the reactivity of the amine group while allowing other functional groups to participate in desired transformations.
Biological Research
In biological studies, N-Boc-Cyclopentylamine serves as a model compound for investigating enzyme mechanisms and protein modifications. Its structure enables researchers to study interactions between carbamates and biological macromolecules.
Pharmaceutical Development
The compound is explored for potential therapeutic applications due to its ability to modify drug molecules selectively during synthesis. It contributes to the development of novel drugs with improved efficacy and reduced side effects.
Industrial Applications
Industrially, N-Boc-Cyclopentylamine is utilized in the production of specialty chemicals and intermediates for agrochemicals, polymers, and advanced materials.
Comparison with Similar Compounds
Structural Analogues
Compounds structurally similar to N-Boc-Cyclopentylamine include:
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Tert-butyl N-(cyclohexyl)carbamate
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Tert-butyl N-(cyclobutyl)carbamate
These analogues differ in their cyclic moieties but share similar reactivity patterns due to their carbamate functionality.
Unique Features
N-Boc-Cyclopentylamine stands out due to its cyclopentyl ring combined with Boc protection, which imparts distinct steric effects and reactivity compared to its analogues.
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